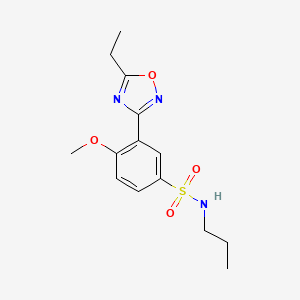
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)nicotinamide, commonly known as HQNO, is a synthetic compound that has been gaining attention in the field of scientific research. HQNO is a quinolone derivative that has been synthesized for its potential use as an antibacterial agent. This compound has been shown to have a unique mechanism of action that targets bacterial respiration, making it a promising candidate for the development of new antibiotics.
Mécanisme D'action
HQNO targets the electron transport chain in bacterial cells. It binds to the quinol oxidase complex, which is responsible for transferring electrons from the electron transport chain to oxygen. By binding to this complex, HQNO inhibits the transfer of electrons, leading to a decrease in bacterial respiration. This ultimately leads to bacterial death.
Biochemical and Physiological Effects:
HQNO has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial cells, as well as the formation of biofilms. HQNO has also been shown to induce oxidative stress in bacterial cells, leading to the accumulation of reactive oxygen species. This accumulation of reactive oxygen species ultimately leads to bacterial death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HQNO in lab experiments is its unique mechanism of action. HQNO targets the electron transport chain in bacterial cells, making it a promising candidate for the development of new antibiotics. However, one limitation of using HQNO in lab experiments is its potential toxicity. HQNO has been shown to be toxic to mammalian cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of HQNO. One potential direction is the development of new antibiotics based on the structure of HQNO. Another potential direction is the study of HQNO's effects on bacterial virulence and pathogenesis. Additionally, the potential use of HQNO in combination with other antibiotics is an area of interest for future research. Overall, the study of HQNO has the potential to lead to the development of new antibiotics and the advancement of our understanding of bacterial physiology.
Méthodes De Synthèse
HQNO can be synthesized using a variety of methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedlander reaction. The Pfitzinger reaction involves the condensation of 2-hydroxyquinoline with an aldehyde or ketone, followed by the addition of a nicotinamide moiety. The Skraup reaction involves the condensation of aniline with glycerol and sulfuric acid, followed by the addition of 2-hydroxyquinoline and a nicotinamide moiety. The Friedlander reaction involves the condensation of aniline with a ketone or aldehyde, followed by the addition of 2-hydroxyquinoline and a nicotinamide moiety.
Applications De Recherche Scientifique
HQNO has been studied for its potential use as an antibacterial agent. It has been shown to inhibit bacterial respiration by targeting the electron transport chain. This unique mechanism of action makes HQNO a promising candidate for the development of new antibiotics. HQNO has been shown to be effective against a variety of bacterial species, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-20-10-8-19(9-11-20)26(23(28)17-6-4-12-24-14-17)15-18-13-16-5-2-3-7-21(16)25-22(18)27/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATOQKPLYKLQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide](/img/structure/B7693017.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7693023.png)



![N-(4-Bromophenyl)-2-[(5Z)-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7693061.png)




